molecular formula C12H14O3 B1301605 [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid CAS No. 302901-39-9

[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid

Cat. No. B1301605
CAS RN: 302901-39-9
M. Wt: 206.24 g/mol
InChI Key: MUNZZYNTGVVABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid (MDIA) is a derivative of indene, an aromatic hydrocarbon. It has a wide range of applications in organic synthesis and in the field of medicinal chemistry. MDIA is a versatile molecule that has been used in the synthesis of various drugs, such as antifungal agents, antibiotics, and anti-inflammatory agents. The main advantages of MDIA are its low toxicity and its ability to form stable bonds with other molecules.

Scientific Research Applications

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are utilized for the degradation of acetaminophen (ACT) in aqueous mediums, which can be analogous to potential applications of related organic compounds for environmental detoxification. By generating different by-products, AOPs demonstrate the transformation capabilities of organic molecules through oxidation. This research is vital for environmental chemistry, offering a foundation for developing methods to mitigate water pollution from pharmaceutical residues (Qutob et al., 2022).

Cellular Impact of Acetic Acid

The impact of acetic acid on yeast cells highlights the broader biological and microbiological effects of organic acids, which could extend to the research applications of similar compounds. Understanding these effects is crucial for both biotechnology and biomedicine, offering insights into how organic acids interact with and influence cellular functions (Chaves et al., 2021).

Role in Fermentation and Food Industry

The role of acetic acid bacteria in vinegar and fermented beverages underscores the significance of organic acids in the food industry. This research area can provide a framework for exploring the applications of “[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid” in food preservation, fermentation processes, and possibly in producing new food flavors or additives (Lynch et al., 2019).

Heavy Metal Phytoextraction

The use of organic acids in enhancing the phytoextraction of heavy metals from contaminated soils represents an application area for related compounds in environmental remediation. By facilitating the mobilization and uptake of metals by plants, research in this area provides a pathway for the remediation of soil and water bodies contaminated with heavy metals, showcasing the environmental applications of organic molecules (Tauqeer et al., 2017).

Pyrolysis of Polysaccharides

Research on the pyrolysis of polysaccharides and the formation of by-products such as acetic acid offers insights into the thermal degradation of organic compounds. This area of study is relevant for understanding the thermal stability and decomposition pathways of complex organic molecules, which is essential for applications in biofuel production and material science (Ponder & Richards, 2010).

Mechanism of Action

The pharmacokinetics of a compound generally involves its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The action environment of a compound can be influenced by various factors, including pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is present. These factors can affect the compound’s stability, solubility, and interaction with its target .

properties

IUPAC Name

2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-5-6-11(15-7-12(13)14)10-4-2-3-9(8)10/h5-6H,2-4,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNZZYNTGVVABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371680
Record name [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302901-39-9
Record name [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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